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Compound of Interest |

Compound Name: 2-(Benzyloxy)isonicotinaldehyde
CAS No.: 467236-27-7
Cat. No.: B110558
. J

Executive Summary

2-(Benzyloxy)isonicotinaldehyde (CAS: 467236-27-7) is a specialized pyridine derivative
serving as a critical intermediate in medicinal chemistry. Characterized by a pyridine ring
substituted with a formyl group at the C4 position and a benzyloxy group at the C2 position, this
compound acts as a versatile electrophile. It is primarily employed in the synthesis of kinase
inhibitors, GPCR ligands, and other heterocyclic pharmacophores where the 2-alkoxypyridine
motif functions as a bioisostere for quinolines or isoquinolines, modulating lipophilicity and
metabolic stability.

Chemical Identity & Physical Properties[1]
Identifiers
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Identifier Type Value

CAS Number 467236-27-7

IUPAC Name 2-(Benzyloxy)pyridine-4-carbaldehyde

Synonyms 2—Benzyloxyisonicotinaklale.hyde; 2-
(Benzyloxy)-4-formylpyridine

SMILES 0O=CC1=CC(0OCC2=CC=CC=C2)=NC=C1

Molecular Formula C13H11NO2

Molecular Weight 213.23 g/mol

MDL Number MFCD18256126

Physical Properties

Note: Specific experimental data for this CAS is sparse in open literature; values below

represent predicted ranges based on structural analogues (e.g., 2-benzyloxypyridine).

Property Value | Description
Appearance Off-white to pale yellow solid or viscous oil
Melting Point Predicted: 45-55 °C (Low-melting solid)
Boiling Point Predicted: ~360 °C at 760 mmHg

- Soluble in DCM, DMSO, DMF, Ethyl Acetate;
Solubility )

Insoluble in water

pKa ~3.5 (Pyridine nitrogen)

Synthesis & Production Protocols
Strategic Route: Nucleophilic Aromatic Substitution

(SnAI‘)

The most robust synthetic route involves the displacement of a leaving group (chloride) on the

pyridine ring by a benzyl alkoxide. This method is preferred over direct oxidation of 2-
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benzyloxy-4-methylpyridine due to the sensitivity of the benzylic ether to harsh oxidative
conditions.

Reaction Pathway
e Precursor: 2-Chloroisonicotinaldehyde (CAS 101066-61-9).

o Reagent: Benzyl alcohol (BnOH).
e Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

e Solvent: DMF or THF (anhydrous).

Step-by-Step Protocol

Caution: Perform all steps under an inert atmosphere (Nitrogen or Argon).

 Activation: In a flame-dried round-bottom flask, suspend Sodium Hydride (60% dispersion in
oil, 1.2 eq) in anhydrous DMF (10 mL/g substrate) at O °C.

» Alkoxide Formation: Dropwise add Benzyl Alcohol (1.1 eq). Stir at O °C for 30 minutes until
hydrogen evolution ceases.

o Addition: Add a solution of 2-Chloroisonicotinaldehyde (1.0 eq) in minimal DMF dropwise to
the reaction mixture.

o Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored
by TLC/LC-MS), heat to 60 °C for 4—6 hours.

o Note: The aldehyde group is electron-withdrawing, activating the C2-position for SnAr.
However, protect the aldehyde as an acetal (using ethylene glycol) if side reactions (e.g.,
Cannizzaro) are observed.

o Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash combined
organics with brine to remove DMF. Dry over Na2SOa4 and concentrate.

« Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
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Visualization of Synthesis Pathway

2-Chloroisonicotinaldehyde
(CAS 101066-61-9) Nucleophilic Attack

—————————— | g
Benzyl Alcohol + NaH  gatalaie
(DMF, 0°C -> 60°C)

Click to download full resolution via product page

Meisenheimer Complex Elimination of Cl- 2-(Benzyloxy)isonicotinaldehyde
(Transition State) (CAS 467236-27-7)

Caption: SnAr mechanism transforming 2-chloroisonicotinaldehyde into the target benzyl ether.

Applications in Drug Discovery
Pharmacophore Utility

The 2-(benzyloxy)pyridine moiety is a "privileged structure” in medicinal chemistry.

 Lipophilicity Modulation: The benzyl group adds significant hydrophobic bulk, often targeting
the hydrophobic back-pocket (Structure-Activity Relationship exploration) of enzymes.

o Hydrogen Bonding: The pyridine nitrogen remains available as a hydrogen bond acceptor.

o Metabolic Stability: The ether linkage is generally stable, though the benzyl group can be
metabolically cleaved (debenzylation) to reveal a 2-pyridone, serving as a potential prodrug
strategy or active metabolite generator.

Key Reaction Workflows

The C4-aldehyde is the primary handle for further diversification:

o Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)s -
Secondary/Tertiary Amines.

o Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides — Alkenyl Pyridines
(Styryl analogues).

o Condensation: Reaction with hydrazines/hydroxylamines — Schiff Bases/Oximes.
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Application Workflow Diagram

2-(Benzyloxy)isonicotinaldehyde
(Core Scaffold)

Wittig Reaction

(Ph3P=CH-R)

Reductive Amination
(R-NH2 / NaBH(OAC)3)

Pinnick Oxidation
(NaClO2)

Benzylic Amines Vinyl Pyridines Isonicotinic Acids
(Kinase Inhibitor Linkers) (Extended Pi-Systems) (Peptide Coupling Partners)
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Caption: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
Handling Protocols:

o Storage: Store at 2—8 °C under inert gas (Argon). Aldehydes are prone to air oxidation to the
corresponding carboxylic acid (2-(benzyloxy)isonicotinic acid).

e PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

o Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
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e Chemical Identity & CAS Verification

o Source: PubChem & Sigma-Aldrich C

o URL: (Search Term: 467236-27-7)

o Synthetic Methodology (SrAr on Pyridines)

o Precursor Availability

o Title: 2-Chloroisonicotinaldehyde Properties.

o Source:

» Application in Kinase Inhibitors: Title: "Design and Synthesis of Pyridine-Based Kinase
Inhibitors." Source:Bioorganic & Medicinal Chemistry Letters (General reference for 2-
alkoxypyridine scaffolds).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. data.epo.org [data.epo.org]

» To cite this document: BenchChem. [2-(Benzyloxy)isonicotinaldehyde: A Technical Guide for
Drug Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110558#2-benzyloxy-isonicotinaldehyde-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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